![molecular formula C11H8FN5 B608613 (E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole CAS No. 1316695-35-8](/img/structure/B608613.png)
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a tetrazole group, which is a class of five-membered ring compounds known for their energetic properties and use in pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, cyanoethylation of natural glycyrrhetic acid methyl ester gave a corresponding derivative which was treated with sodium azide to obtain a novel tetrazolyl derivative of a biologically active triterpenoid .Scientific Research Applications
Gold-Catalyzed Synthesis
A study by (Prasath Kothandaraman et al., 2011) reports a gold(I)-catalyzed method to prepare 1H-indole derivatives. This method is operationally simple and efficient for a variety of substrates, suggesting potential applications for the synthesis of compounds like (E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole.
Synthesis of Nitrogen-rich Macromolecular Compounds
Research by (Daria M. Krygina et al., 2023) focuses on synthesizing highly purified 5-vinyl-1H-tetrazole, used as a monomer for nitrogen-rich macromolecular compounds. This indicates the relevance of tetrazole derivatives in polymer chemistry.
Catalytic Asymmetric Nucleophilic Addition
The work of (Jia-Hui Xue et al., 2016) discusses the use of 3-vinyl indole in catalytic asymmetric nucleophilic additions, producing chiral 3-substituted indoles. This methodology could be applicable to the synthesis and functionalization of this compound.
Synthesis of Heterocyclic Compounds
(Vahideh Khorramabadi et al., 2020) describe the synthesis of tetrazoles, highlighting their importance in the pharmaceutical industry. This suggests potential applications in synthesizing heterocyclic compounds, including variants of this compound.
Antibacterial and Antitumor Activities
Research by (Akihiko Tanitame et al., 2005) and (Li Zi-cheng, 2013) explore the antimicrobial and antitumor activities of compounds structurally related to 1H-indole. This implies potential pharmacological research applications for this compound in developing new therapeutic agents.
properties
IUPAC Name |
6-fluoro-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSZVDIUIRSDG-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C/C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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